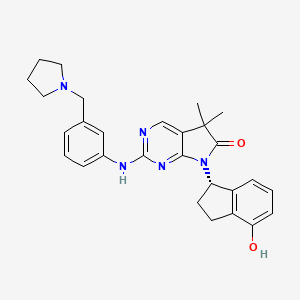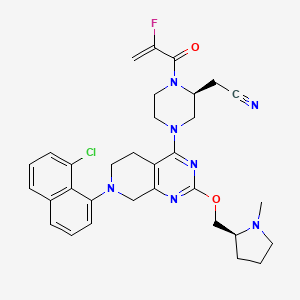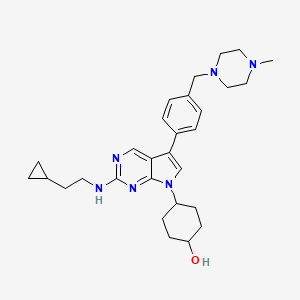![molecular formula C18H24ClFN2O2 B609399 (3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B609399.png)
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
NAD 299 hydrochloride is a potent and selective inhibitor of the 5-Hydroxytryptamine 1A (5-HT1A) receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylyl cyclase .
Mode of Action
NAD 299 hydrochloride interacts with its target, the 5-HT1A receptor, by binding to it with high affinity . This binding inhibits the activity of the receptor, thereby increasing the firing rate of 5-HT cells . It also reverses the inhibitory effect of certain selective 5-HT reuptake inhibitors on the activity of 5-HT neurons .
Biochemical Pathways
The primary biochemical pathway affected by NAD 299 hydrochloride is the serotonergic system. By acting as a 5-HT1A receptor antagonist, NAD 299 hydrochloride can modulate the serotonergic system and influence various physiological and neurological processes. These processes include mood regulation, anxiety, sleep, and thermoregulation .
Result of Action
The molecular and cellular effects of NAD 299 hydrochloride’s action primarily involve changes in serotonergic neurotransmission. By inhibiting the 5-HT1A receptor, NAD 299 hydrochloride increases the firing rate of 5-HT cells . This can lead to increased serotonin levels and altered serotonergic signaling, which can have various downstream effects depending on the specific physiological or neurological context .
Biochemical Analysis
Biochemical Properties
NAD 299 hydrochloride plays a significant role in biochemical reactions, particularly as a 5-HT1A receptor antagonist . It interacts with enzymes and proteins involved in serotonin reuptake, and its high affinity for the 5-HT1A receptor suggests strong binding interactions .
Cellular Effects
NAD 299 hydrochloride influences cell function by interacting with the 5-HT1A receptor . This interaction can affect cell signaling pathways, gene expression, and cellular metabolism, particularly those related to serotonergic cell firing .
Molecular Mechanism
At the molecular level, NAD 299 hydrochloride exerts its effects through binding interactions with the 5-HT1A receptor . This binding can lead to enzyme inhibition or activation, and changes in gene expression, particularly those related to serotonin reuptake .
Temporal Effects in Laboratory Settings
Its role as a 5-HT1A receptor antagonist suggests potential long-term effects on cellular function .
Dosage Effects in Animal Models
Its role as a 5-HT1A receptor antagonist suggests potential threshold effects and possible toxic or adverse effects at high doses .
Metabolic Pathways
NAD 299 hydrochloride is involved in metabolic pathways related to serotonin reuptake . It interacts with enzymes and cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its high affinity for the 5-HT1A receptor suggests potential interactions with transporters or binding proteins .
Subcellular Localization
Its role as a 5-HT1A receptor antagonist suggests potential targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NAD 299 hydrochloride involves the reaction of (3R)-3-(dicyclobutylamino)-8-fluoro-3,4-dihydro-2H-1-benzopyran-5-carboxamide with hydrochloric acid. The reaction conditions typically include the use of solvents such as water or dimethyl sulfoxide, and the reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods: Industrial production of NAD 299 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure the consistency and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: NAD 299 hydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as the dicyclobutylamino and fluoro groups. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving NAD 299 hydrochloride include hydrochloric acid, dimethyl sulfoxide, and various organic solvents. The reactions are usually conducted at room temperature or slightly elevated temperatures to ensure optimal reaction rates and yields .
Major Products Formed: The major products formed from the reactions involving NAD 299 hydrochloride are typically derivatives of the original compound, with modifications to the functional groups. These derivatives are often used in further research and development of new therapeutic agents .
Scientific Research Applications
NAD 299 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the interactions of 5-hydroxytryptamine receptors. In biology, it is used to investigate the role of these receptors in various physiological processes. In medicine, NAD 299 hydrochloride is studied for its potential therapeutic effects in conditions such as depression and anxiety. In industry, it is used in the development of new drugs and therapeutic agents .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to NAD 299 hydrochloride include other 5-hydroxytryptamine 1A receptor antagonists such as WAY-100635 and pindolol. These compounds also inhibit the 5-hydroxytryptamine 1A receptor but differ in their chemical structure and affinity for the receptor .
Uniqueness: NAD 299 hydrochloride is unique in its high affinity and selectivity for the 5-hydroxytryptamine 1A receptor. This makes it a valuable tool in research and a potential therapeutic agent for conditions involving serotonergic dysfunction .
Properties
IUPAC Name |
(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2.ClH/c19-16-8-7-14(18(20)22)15-9-13(10-23-17(15)16)21(11-3-1-4-11)12-5-2-6-12;/h7-8,11-13H,1-6,9-10H2,(H2,20,22);1H/t13-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZJANKLCPHEEX-BTQNPOSSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N(C2CCC2)C3CC4=C(C=CC(=C4OC3)F)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)N([C@@H]2CC3=C(C=CC(=C3OC2)F)C(=O)N)C4CCC4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClFN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)
![azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B609319.png)
![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)
![trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609321.png)



![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)
![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)



